Carindacillin

描述

卡林达西林,也称为卡苯西林吲哚,是一种青霉素类抗生素。它是一种卡苯西林的前药,这意味着它在给药后被转化为活性形式的卡苯西林。 卡林达西林以钠盐的形式口服给药,以前以商品名 Geocillin 销售 . 它主要用于治疗前列腺炎和泌尿道感染 .

准备方法

合成路线和反应条件: 卡林达西林是由卡苯西林与吲哚进行酯化反应合成的。该过程涉及卡苯西林与吲哚氯化物在碱(如吡啶)的存在下反应。 反应通常在无水条件下进行,以防止酯键水解 .

工业生产方法: 卡林达西林的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的严格控制,以确保高产率和纯度。 最终产品通常以钠盐的形式获得,这更稳定且更易于处理 .

化学反应分析

Hydrolysis to Carbenicillin

Carindacillin is hydrolyzed in vivo to its active form, carbenicillin, via esterase-mediated cleavage of the indanyl ester group. This reaction occurs primarily in the small intestine post-absorption .

Reaction Pathway :

-

Kinetics : Hydrolysis is rapid under physiological conditions (pH ~7.4), with complete conversion observed within 1–2 hours .

-

Significance : The prodrug design enhances oral bioavailability, as carbenicillin itself is poorly absorbed .

Beta-Lactam Ring Opening

Like other penicillins, this compound’s beta-lactam ring undergoes nucleophilic attack by bacterial penicillin-binding proteins (PBPs), leading to irreversible acetylation and cell wall synthesis inhibition .

Mechanistic Insights :

-

Target Binding : The β-lactam ring reacts with serine residues in PBPs, forming a stable acyl-enzyme complex .

-

Kinetic Parameters :

This irreversible binding disrupts peptidoglycan cross-linking, causing bacterial cell lysis .

pH-Dependent Degradation

This compound exhibits instability under acidic or alkaline conditions, leading to non-enzymatic degradation:

Degradation Pathways :

-

Acidic Hydrolysis : Protonation of the β-lactam carbonyl facilitates ring opening, forming inactive penicilloic acid derivatives .

-

Alkaline Conditions : Hydroxide ion attack on the β-lactam ring results in similar degradation products .

Stability Data :

| Condition | Half-Life (25°C) |

|---|---|

| pH 1.2 (stomach) | <15 minutes |

| pH 7.4 (intestine) | ~2 hours |

| pH 9.0 | <30 minutes |

Reactivity with Metal Ions

This compound’s carboxylate group chelates divalent cations (e.g., Mg, Ca), potentially reducing antibacterial efficacy in hard water or cation-rich environments .

Implications :

Oxidative Degradation

Exposure to oxidizing agents (e.g., peroxides) leads to sulfoxide formation at the thiazolidine sulfur, rendering the compound inactive .

Reaction :

Enantiomeric Specificity

This compound’s (2S,5R,6R) configuration is critical for binding PBPs. Racemization at C-5 or C-6 abolishes activity .

Structural Analysis :

| Stereocenter | Configuration | Role |

|---|---|---|

| C-2 | S | Carboxylate positioning |

| C-5 | R | β-lactam reactivity |

| C-6 | R | Acyl-enzyme stability |

科学研究应用

Pharmacological Profile

Carindacillin is utilized for treating acute and chronic infections of the upper and lower urinary tract, including asymptomatic bacteriuria caused by susceptible strains such as Escherichia coli, Proteus mirabilis, and Pseudomonas aeruginosa . It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, thereby exerting its bactericidal effects .

Urinary Tract Infections (UTIs)

This compound is particularly effective against urinary tract infections caused by gram-negative bacteria. Clinical studies have demonstrated its efficacy in treating complicated UTIs and prostatitis. For example, a study indicated that this compound effectively treated infections due to E. coli and other susceptible strains .

Prostatitis Treatment

The compound is indicated for prostatitis caused by susceptible strains of bacteria. Its ability to achieve therapeutic concentrations in the prostate makes it a suitable choice for this condition .

Bacteremia and Sepsis

Although not primarily indicated for bacteremia, this compound has been used off-label in certain cases due to its broad-spectrum activity against gram-negative organisms .

Case Study 1: Efficacy in Elderly Patients

A clinical trial involving elderly patients with chronic bacterial prostatitis showed that treatment with this compound resulted in significant symptom improvement and bacterial eradication rates comparable to other antibiotics .

Case Study 2: Resistance Patterns

In a study assessing antibiotic resistance patterns in UTIs, this compound maintained efficacy against strains resistant to other antibiotics, highlighting its importance as a treatment option in resistant infections .

Comparative Efficacy

| Antibiotic | Indications | Efficacy Against Gram-Negative Bacteria |

|---|---|---|

| This compound | UTIs, Prostatitis | High |

| Carbenicillin | UTIs | Moderate |

| Ticarcillin | Pseudomonas aeruginosa | High |

作用机制

卡林达西林通过干扰敏感细菌的最终细胞壁合成而发挥作用。口服给药后,卡林达西林水解成卡苯西林,卡苯西林与细菌细胞壁中的青霉素结合蛋白结合。 这种结合会抑制肽聚糖链的交联,导致细菌细胞壁减弱并最终裂解 . 主要分子靶标是青霉素结合蛋白,它们对细菌细胞壁合成至关重要 .

相似化合物的比较

卡林达西林属于β-内酰胺类抗生素,特别是羧基青霉素类。类似化合物包括:

卡苯西林: 卡林达西林的活性形式,通过注射给药。

替卡西林: 另一种具有类似抗菌活性的羧基青霉素。

卡非西林: 卡苯西林的苯酯,在体内也会水解成卡苯西林.

独特性: 卡林达西林的独特性在于其口服生物利用度,与必须通过注射给药的卡苯西林相比,它更容易给药。 这使得卡林达西林成为治疗细菌感染的门诊治疗的更方便的选择 .

生物活性

Carindacillin is a semisynthetic penicillin antibiotic, primarily known for its role as a prodrug of carbenicillin. This compound has been studied extensively for its biological activity, particularly in terms of absorption, pharmacodynamics, and antimicrobial efficacy against various bacterial strains. Below is a detailed examination of its biological activity, supported by research findings, case studies, and relevant data.

Overview of this compound

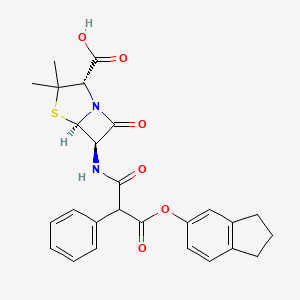

- Chemical Structure : this compound is the sodium salt of indanyl carbenicillin, with a molecular formula of and a molecular weight of 516.54 g/mol .

- Mechanism of Action : As a beta-lactam antibiotic, this compound exerts its effects by inhibiting the synthesis of bacterial cell walls through binding to penicillin-binding proteins (PBPs), which are crucial for maintaining cell wall integrity in both Gram-positive and Gram-negative bacteria .

Absorption Characteristics

This compound's absorption has been investigated using Caco-2 cell models to simulate intestinal uptake. Key findings include:

- Carrier-Mediated Transport : The absorption of this compound is primarily facilitated by the monocarboxylic acid transport system. This transport mechanism allows for efficient uptake under specific pH conditions .

- Comparison with Parent Drug : Unlike its parent compound, carbenicillin, which is absorbed via passive diffusion, this compound's uptake is significantly enhanced at lower extracellular pH levels .

Data Table: Absorption Studies

| Parameter | This compound (CIPC) | Carbenicillin (CBPC) |

|---|---|---|

| Transport Mechanism | Carrier-mediated | Passive diffusion |

| Optimal pH for Absorption | Lower pH preferred | Neutral pH |

| Absorption Rate | Higher at low pH | Constant across pH |

Antimicrobial Activity

This compound exhibits broad-spectrum antibacterial activity. It has been particularly effective against:

- Gram-negative Bacteria : Including Escherichia coli, Salmonella choleraesuis, and Proteus mirabilis.

- Clinical Efficacy : In clinical evaluations, this compound has shown significant protective effects in animal models against lethal infections caused by these pathogens .

Case Study: Efficacy Against Urinary Tract Infections

A randomized controlled trial assessed the efficacy of this compound in preventing urinary tract infections following transrectal prostate biopsy. The study involved 63 patients and demonstrated a reduction in infection rates when prophylactic this compound was administered .

Research Findings

- In Vitro Studies : Research indicates that this compound maintains antimicrobial activity through hydrolysis to its active form, carbenicillin, which is critical for its therapeutic effects .

- Pharmacodynamics : The drug's effectiveness has been linked to its ability to penetrate bacterial cell walls efficiently and inhibit cell wall synthesis effectively, leading to bacterial lysis .

- Safety Profile : While generally well-tolerated, side effects may include allergic reactions typical of beta-lactam antibiotics. Monitoring is essential in patients with known allergies to penicillins .

属性

CAS 编号 |

35531-88-5 |

|---|---|

分子式 |

C26H26N2O6S |

分子量 |

494.6 g/mol |

IUPAC 名称 |

(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C26H26N2O6S/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32)/t18?,19-,20+,23-/m1/s1 |

InChI 键 |

JIRBAUWICKGBFE-MNRDOXJOSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |

手性 SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |

规范 SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |

Key on ui other cas no. |

35531-88-5 |

同义词 |

carbenicillin indanyl carbenicillin indanyl sodium carbenicillin indanyl, 2S-(2alpha,5alpha,6beta)-isomer carindacillin carindacillin sodium Carindapen CP 15,464-2 CP 15464 CP-15,464-2 CP-15464 Geocillin indanyl carbenicillin N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenylmalonamate sodium carindacillin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。